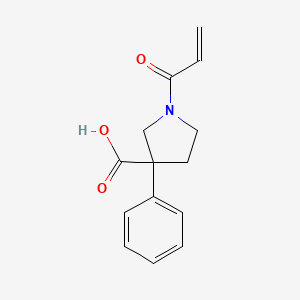

2-Cyclopropylalaninamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Engineered Biosynthesis in Marine Bacteria

In a study on marine bacterium Salinispora tropica, a shunt in the phenylalanine biosynthetic pathway was exploited to allow for the genetic engineering of unnatural derivatives of potent proteasome inhibitors like salinosporamide A, utilizing nonproteinogenic amino acids like L-3-cyclohex-2'-enylalanine (McGlinchey et al., 2008).

Inhibition of Peptide Synthesis in Ribosomes

Research on cycloheximide and related glutarimide antibiotics has shown their impact on binding and transfer of tRNA on reticulocyte ribosomes, as well as initiation and extension of peptide synthesis. These antibiotics affect cyclopropylalaninamide-related pathways (Obrig et al., 1971).

Enzyme Inhibition by Sterically Constrained Amino Acids

A study demonstrated that dipeptides containing 2,3‐methanophenylalanine, a sterically restricted amino acid, effectively inhibit enzyme activity. This research highlights the importance of cyclopropylalaninamide derivatives in enzyme inhibition (Ogawa et al., 1989).

Role in Cancer Research

Multiple studies have identified cyclooxygenase-2 (COX-2) inhibitors, which are structurally related to cyclopropylalaninamide, as potential agents in cancer prevention and treatment. The overexpression of COX-2 has been linked to carcinogenesis, and inhibitors have shown promise in reducing tumor incidence and progression (Cao & Prescott, 2002).

Biologically Active Cyclopropanes and Cyclopropenes

Research on cyclopropanes and cyclopropenes, structurally related to cyclopropylalaninamide, has shown a wide range of biological activities including antibiotic, antiviral, antifungal, and enzyme inhibitory actions. These compounds play significant roles in various biological systems (Salaün & Baird, 1995).

Inhibition of Tumor Cell Radiosensitivity

Selective cyclooxygenase-2 inhibitors have been reported to enhance tumor response to radiation. The study investigated cellular mechanisms using a murine sarcoma cell culture system, providing insights into how cyclopropylalaninamide-related compounds could be used in cancer treatment (Raju et al., 2002).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-amino-2-cyclopropylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(8,5(7)9)4-2-3-4/h4H,2-3,8H2,1H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYLQMHKXVNHSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2614729.png)

![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614730.png)

![ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2614732.png)

![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2614735.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2614739.png)

![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2614743.png)